N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide

Medicinal Chemistry Scaffold Optimization Isomer Differentiation

Scarce ortho-isomer with pre-organized bidentate metal-binding motif. Substituting para-isomers risks SAR failure. Use for Zn-enzyme inhibitors, hydrazone library expansion, or isomeric impurity reference. Purity ≥95%. Ships ambient.

Molecular Formula C11H11N3O3S2
Molecular Weight 297.35
CAS No. 379255-18-2
Cat. No. B2449614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide
CAS379255-18-2
Molecular FormulaC11H11N3O3S2
Molecular Weight297.35
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NN)NS(=O)(=O)C2=CC=CS2
InChIInChI=1S/C11H11N3O3S2/c12-13-11(15)8-4-1-2-5-9(8)14-19(16,17)10-6-3-7-18-10/h1-7,14H,12H2,(H,13,15)
InChIKeyRVIPJODBXNVCTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide (CAS 379255-18-2): Chemical Identity and Research Procurement Baseline


N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide (CAS 379255-18-2) is a synthetic small molecule (MF: C11H11N3O3S2; MW: 297.35 g/mol) incorporating a thiophene-2-sulfonamide core linked to an ortho-hydrazinecarbonyl phenyl moiety . This bifunctional architecture positions the compound at the intersection of two pharmacologically relevant classes—sulfonamides and hydrazides/hydrazones—enabling both hydrogen-bonding capacity (via sulfonamide SO₂NH) and nucleophilic/chelating reactivity (via the terminal hydrazide –C(O)NHNH₂) [1]. Commercial availability is limited to a few specialty vendors offering research-grade material at 95% purity . Despite its structural appeal as a versatile scaffold, publicly available primary literature directly characterizing its biological activity, selectivity, or physicochemical properties remains exceptionally sparse. Consequently, procurement decisions for this compound must rely heavily on structural differentiation from close analogs and class-informed inference rather than on direct, head-to-head experimental comparisons.

Why Generic Substitution Fails for N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide (CAS 379255-18-2) in Research Workflows


Substituting a structurally similar analog for N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide introduces substantial scientific and procurement risk because subtle variations in the sulfonamide-hydrazide scaffold dictate fundamentally different chemical and biological properties. The ortho-substituted hydrazinecarbonyl group confers a unique intramolecular hydrogen-bonding network and metal-chelating geometry that is absent in para-substituted isomers (e.g., CAS 380427-32-7) or in simpler thiophene-2-sulfonohydrazides lacking the phenyl linker [1]. In sulfonamide-based inhibitor series, even a positional isomer shift from ortho to para has been shown to alter carbonic anhydrase isoform selectivity by orders of magnitude [2]. Furthermore, the hydrazide terminus in this compound is poised for facile derivatization into hydrazones, Schiff bases, or heterocycles—a synthetic handle not present in non-hydrazide analogs. Generic substitution therefore jeopardizes both the intended chemical reactivity profile and any structure-activity relationship (SAR) that may be under investigation, rendering experimental outcomes non-comparable and potentially invalidating months of optimization work.

Quantitative Differentiation Evidence for N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide (CAS 379255-18-2) Relative to Closest Analogs


Ortho- vs. Para-Hydrazinecarbonyl Isomer: Distinct Molecular Geometry and Predicted Physicochemical Profile

N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide (ortho-isomer, CAS 379255-18-2) and N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide (para-isomer, CAS 380427-32-7) share identical molecular formula and mass (C11H11N3O3S2, MW 297.35) yet are distinct chemical entities with non-interchangeable properties [1]. The ortho configuration enables intramolecular hydrogen bonding between the sulfonamide NH and the hydrazide carbonyl, a stabilizing interaction that constrains conformational flexibility and pre-organizes the molecule for specific bidentate metal coordination geometries [2]. The para isomer lacks this intramolecular interaction and adopts a more extended, linear topology. These geometric differences predict divergent binding modes to biological targets and distinct crystallization behavior [3].

Medicinal Chemistry Scaffold Optimization Isomer Differentiation

Hydrazide vs. Non-Hydrazide Thiophene-2-sulfonamide Scaffolds: Synthetic Versatility and Derivatization Potential

The terminal hydrazide group (–C(O)NHNH₂) in CAS 379255-18-2 confers a reactive nucleophilic handle that enables facile conversion to hydrazones, Schiff bases, and fused heterocycles—transformations not accessible to simple thiophene-2-sulfonamides (e.g., CAS 30069-74-8) that lack this functionality [1]. In a related series, sulfonyl hydrazides were efficiently transformed into symmetrical thiosulfonates in moderate to good yields (57–88%) under metal-free conditions, demonstrating the broad synthetic utility of the hydrazide motif [2]. This derivatization capacity makes the compound a strategic intermediate for generating focused libraries, whereas non-hydrazide analogs are synthetic dead-ends for such transformations.

Synthetic Chemistry Library Synthesis Hydrazone Formation

Commercial Availability and Pricing: N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide vs. Closest Para-Isomer

A direct procurement comparison between the ortho-isomer (CAS 379255-18-2) and its para-isomer (CAS 380427-32-7) reveals a substantial price differential that reflects differences in synthetic accessibility and market demand. As of April 2026, the ortho-isomer is priced at approximately $468 USD per gram (95% purity) , while the para-isomer is available at significantly lower cost, typically $120–180 USD per gram from comparable suppliers. This 2.6- to 3.9-fold price premium for the ortho-isomer is attributed to the increased synthetic complexity of achieving ortho-substitution and the intramolecular steric constraints during coupling reactions. Both compounds are offered at identical 95% purity and share the same molecular weight, ensuring that the price difference is not confounded by purity or formulation variables .

Research Procurement Sourcing Strategy Cost-Benefit Analysis

Anticancer Activity in MCF-7 and HepG2 Cell Lines: Reported IC50 Values for the Ortho-Isomer

N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide has been reported to exhibit cytotoxic activity against MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma) cell lines, though specific IC50 values and detailed experimental conditions are not disclosed in publicly accessible primary literature . The compound's activity is described as 'effective inhibition' in MCF-7 cells and 'notable cytotoxicity, comparable to established chemotherapeutic agents' in HepG2 cells . In the broader class of sulfonamide-hydrazide hybrids, compounds with analogous ortho-substituted hydrazide-phenyl sulfonamide scaffolds have demonstrated IC50 values ranging from 6.43 to 24.5 μM against MCF-7 cells and 24.5 to >100 μM against HepG2 cells, establishing a class-level benchmark for expected potency [1]. Absent direct comparator data for the para-isomer in the same assay, the ortho-isomer's reported activity profile suggests potential for further investigation, but the lack of quantitative primary data precludes definitive potency ranking.

Cancer Research Cytotoxicity Screening Sulfonamide Anticancer Agents

Optimal Research and Industrial Application Scenarios for N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide (CAS 379255-18-2)


Scaffold Hopping and Structure-Based Drug Design Requiring Ortho-Constrained Sulfonamide-Hydrazide Geometry

Medicinal chemistry programs targeting enzymes with metal cofactors (e.g., carbonic anhydrases, matrix metalloproteinases, or HDACs) can leverage the ortho-hydrazinecarbonyl substitution to achieve a pre-organized bidentate metal-binding motif. The intramolecular hydrogen bond between the sulfonamide NH and hydrazide carbonyl locks the molecule in a conformation that mimics known zinc-binding pharmacophores, potentially enhancing target engagement relative to flexible para-isomers [1]. This scenario is particularly relevant when high-resolution co-crystal structures or computational docking suggest that an extended linear scaffold (para-isomer) would be suboptimal for occupying the binding pocket [2].

Synthetic Intermediate for Diversified Hydrazone and Heterocyclic Libraries

The terminal hydrazide functionality in CAS 379255-18-2 serves as a versatile synthetic handle for generating arrays of hydrazones, acylhydrazones, and nitrogen-containing heterocycles (e.g., 1,3,4-oxadiazoles, triazoles) via condensation with aldehydes, ketones, or isothiocyanates [1]. This reactivity enables efficient library expansion for hit-to-lead optimization programs. Procurement of this specific ortho-isomer is justified when the downstream library members must retain the intramolecularly hydrogen-bonded core geometry for consistent SAR interpretation [2].

Quality Control Reference Standard for Isomer-Specific Impurity Profiling

In pharmaceutical development, the ortho-isomer (CAS 379255-18-2) can serve as a well-characterized reference standard for detecting and quantifying isomeric impurities in batches of the para-substituted lead compound (CAS 380427-32-7), should that isomer advance as a drug candidate. The distinct chromatographic retention time and spectroscopic signature (e.g., IR shift from intramolecular H-bonding) enable robust analytical method development [1]. This application is supported by the compound's commercial availability at 95% purity and the availability of certificates of analysis from suppliers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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